1-Methyl-1h-1,2,4-triazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

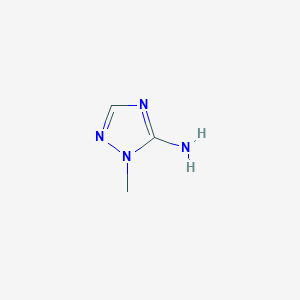

IUPAC Name |

2-methyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-7-3(4)5-2-6-7/h2H,1H3,(H2,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTDXUGMCUNQDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340691 |

Source

|

| Record name | 1-methyl-1h-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15795-39-8 |

Source

|

| Record name | 1-methyl-1h-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,2,4-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methyl-1h-1,2,4-triazol-5-amine chemical properties

An In-Depth Technical Guide to 1-Methyl-1H-1,2,4-triazol-5-amine: Properties, Synthesis, and Applications

Foreword

As a cornerstone heterocyclic scaffold, the 1,2,4-triazole nucleus is of profound interest to the scientific community, particularly in the realms of medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[2][3][4] This guide focuses on a specific, yet vital, derivative: This compound (CAS No: 15795-39-8). This molecule serves as a critical building block for the synthesis of more complex chemical entities. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, tailored for researchers, scientists, and drug development professionals.

Section 1: Core Chemical and Physical Properties

This compound is a solid, typically appearing as a beige or off-white powder.[5] Its fundamental properties are crucial for its handling, reaction setup, and purification. The methyl group at the N1 position of the triazole ring significantly influences its electronic properties and steric profile compared to its unsubstituted counterpart, 3-amino-1,2,4-triazole.

Below is the chemical structure of this compound.

References

An In-Depth Technical Guide to 1-Methyl-1H-1,2,4-triazol-5-amine: Molecular Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-Methyl-1H-1,2,4-triazol-5-amine (CAS No. 15795-39-8), a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals.[1][2] We will delve into its core molecular structure, outline a robust synthetic protocol, and explore its potential applications within the pharmaceutical landscape, grounded in the established significance of the 1,2,4-triazole scaffold.

Molecular Structure and Physicochemical Properties

This compound is a substituted aminotriazole with the molecular formula C₃H₆N₄ and a molecular weight of 98.11 g/mol .[1] The molecule features a five-membered 1,2,4-triazole ring, a pharmacologically significant scaffold known for its diverse biological activities.[3][4] The structural integrity of this compound is defined by the strategic placement of a methyl group at the N1 position of the triazole ring and an amine group at the C5 position.

Structural Elucidation: A Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methyl protons (CH₃) attached to the nitrogen would likely appear as a singlet in the upfield region, typically around 3.5-4.0 ppm. The proton on the triazole ring (C3-H) would resonate further downfield as a singlet, likely in the range of 7.5-8.0 ppm. The amine (NH₂) protons would present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but generally expected between 5.0 and 6.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would reveal three distinct carbon signals. The methyl carbon (CH₃) would be found in the upfield region. The two carbons of the triazole ring (C3 and C5) would appear in the aromatic region, with the carbon bearing the amino group (C5) typically showing a different chemical shift compared to the other ring carbon (C3).

Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

N-H Stretching: As a primary amine, two distinct sharp to medium bands are anticipated in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching: Absorptions for the methyl C-H bonds would be observed around 2950-3000 cm⁻¹.

-

C=N and N=N Stretching: The triazole ring vibrations would give rise to characteristic peaks in the 1400-1600 cm⁻¹ region.

-

N-H Bending: A bending vibration for the primary amine is expected around 1600-1650 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometric analysis would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 98. Subsequent fragmentation patterns would likely involve the loss of small neutral molecules such as HCN, N₂, or CH₃CN, which is characteristic of the fragmentation of triazole rings.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 15795-39-8 | [1][2] |

| Molecular Formula | C₃H₆N₄ | [1] |

| Molecular Weight | 98.11 g/mol | [1] |

| Boiling Point | 281.9 °C at 760 mmHg (Predicted) | LookChem |

| Density | 1.44 g/cm³ (Predicted) | LookChem |

| Physical State | Solid (at room temperature) | - |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved through the reduction of its nitro precursor, 1-methyl-5-nitro-1H-1,2,4-triazole. This transformation is a standard and efficient method for the introduction of an amino group onto an aromatic ring. The following protocol is a representative procedure based on analogous reductions of nitrotriazoles.[5]

Experimental Protocol: Reduction of 1-Methyl-5-nitro-1H-1,2,4-triazole

Materials:

-

1-Methyl-5-nitro-1H-1,2,4-triazole

-

Palladium on Carbon (10% Pd/C)

-

Ethanol (or Methanol)

-

Hydrogen Gas (H₂)

-

Celite or other filter aid

-

Rotary Evaporator

-

Reaction Flask

-

Hydrogenation Apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Step-by-Step Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve 1-methyl-5-nitro-1H-1,2,4-triazole in a minimal amount of ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (typically 5-10 mol% relative to the starting material) to the solution.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with nitrogen gas to remove any air, then introduce hydrogen gas. The reaction can be carried out at room temperature and atmospheric pressure (balloon) or at elevated pressure in a Parr shaker for faster conversion.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups to amines due to its high activity and selectivity.

-

Solvent: Ethanol or methanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.

-

Hydrogen Source: Hydrogen gas is the reducing agent in this reaction. The use of a balloon or a Parr apparatus allows for the safe and controlled delivery of hydrogen.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities.[3][4] These activities include antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][6] The therapeutic efficacy of these compounds is often attributed to the ability of the triazole ring to engage in hydrogen bonding and other non-covalent interactions with biological targets.

While specific pharmacological data for this compound is not extensively documented in publicly accessible literature, its structural similarity to other biologically active aminotriazoles suggests significant potential for its use as a building block in the synthesis of novel therapeutic agents. For instance, substituted[1][7]triazolo[1,5-a]pyrimidin-2-amine compounds, which can be synthesized from aminotriazole precursors, have been investigated as inhibitors of phosphodiesterase 2 (PDE2), a target for cognitive disorders.[8]

Potential Therapeutic Pathways

The aminotriazole moiety can serve as a versatile pharmacophore for targeting various biological pathways implicated in disease.

Caption: Potential therapeutic applications of the this compound scaffold.

The primary amine group on the this compound molecule provides a key reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for high-throughput screening. This positions the molecule as a valuable starting material for lead optimization in various drug discovery programs.

Conclusion and Future Directions

This compound is a structurally well-defined heterocyclic compound with significant synthetic utility. While detailed experimental data for this specific molecule is emerging, its foundational role as a building block, derived from the broader, well-established family of 1,2,4-triazoles, underscores its importance for future research. The synthetic protocol outlined in this guide provides a reliable pathway to access this compound, paving the way for its broader application in medicinal chemistry. Further investigation into the specific biological activities of this compound and its derivatives is warranted and holds the promise of uncovering novel therapeutic agents for a range of diseases.

References

- 1. CAS 15795-39-8 | this compound - Synblock [synblock.com]

- 2. This compound | 15795-39-8 [sigmaaldrich.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. mdpi.com [mdpi.com]

- 7. 15795-39-8 | this compound | Triazoles | Ambeed.com [ambeed.com]

- 8. US10239882B2 - Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors - Google Patents [patents.google.com]

A Strategic Guide to Unveiling the Therapeutic Targets of 1-Methyl-1h-1,2,4-triazol-5-amine

Abstract

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs.[1][2] Its unique electronic and steric properties allow for versatile interactions with diverse biological targets, leading to a broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory effects.[2][3] This guide focuses on a specific, under-investigated derivative, 1-Methyl-1h-1,2,4-triazol-5-amine. While direct therapeutic applications for this compound are not yet established, its structural features suggest significant potential. This document provides a comprehensive, technically-focused roadmap for researchers and drug development professionals to systematically identify, validate, and characterize its potential therapeutic targets. We will bridge the gap from computational prediction to experimental validation, offering detailed protocols and strategic insights to unlock the therapeutic promise of this molecule.

Part 1: The 1,2,4-Triazole Scaffold: A Foundation for Drug Discovery

The five-membered ring of 1,2,4-triazole, with its three nitrogen atoms, possesses a unique combination of properties that make it highly valuable in drug design. It is aromatic, polar, and capable of acting as both a hydrogen bond donor and acceptor, facilitating high-affinity interactions with biological receptors.[2] Furthermore, the triazole ring is metabolically stable and can serve as an isostere for amide or ester groups, improving the pharmacokinetic profile of a lead compound.[2]

Many successful drugs leverage this scaffold. For instance, the antifungal agents fluconazole and itraconazole function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[2] In oncology, anastrozole and letrozole are non-steroidal aromatase inhibitors that effectively treat hormone-receptor-positive breast cancer.[4] The antiviral drug ribavirin also features a 1,2,4-triazole carboxamide moiety.[2] This history of clinical success provides a strong rationale for investigating novel derivatives like this compound.

Table 1: Prominent Drug Classes and Targets Associated with the 1,2,4-Triazole Scaffold

| Therapeutic Area | Target Class/Specific Target | Example Drugs |

| Oncology | Aromatase (CYP19A1) | Letrozole, Anastrozole[4] |

| AAA+ ATPase p97 | NMS-873 (investigational)[5] | |

| Tubulin, EGFR, BRAF | Various investigational derivatives[6] | |

| Infectious Disease | Fungal Lanosterol 14α-demethylase (CYP51) | Fluconazole, Itraconazole[2] |

| DNA Gyrase / Topoisomerase IV | Investigational antibacterial hybrids[2] | |

| Neurology | γ-aminobutyric acid-A (GABA-A) Receptors | Loreclezole (anticonvulsant)[2] |

| Somatostatin Receptor Subtype-4 (sst4) | Investigational agonists[7] |

Part 2: Hypothesis Generation: A Computational Approach to Target Fishing

Without established biological data for this compound, a robust in silico strategy is the most efficient starting point. This "target fishing" or "target prediction" phase uses computational methods to generate a ranked list of plausible protein targets, guiding subsequent experimental work.[8][9]

Core Strategy: Orthogonal In Silico Screening

Our recommended strategy employs two complementary computational approaches: ligand-based and structure-based methods. The convergence of predictions from these distinct methodologies significantly increases the confidence in a hypothesized target.[10]

-

Ligand-Based Target Prediction: This approach operates on the principle of chemical similarity: molecules with similar structures are likely to interact with similar protein targets.[1] We will compare the 2D and 3D structure of this compound against large databases of compounds with known biological activities (e.g., ChEMBL, PubChem).

-

Structure-Based Target Prediction (Reverse Docking): This method "docks" our compound of interest into the binding sites of a vast library of protein crystal structures (e.g., from the Protein Data Bank, PDB).[1] The algorithm calculates a binding affinity score for each protein, allowing us to rank the most probable interactors. This approach is particularly powerful for discovering novel, non-obvious targets.

Caption: In Silico Target Prediction Workflow.

Protocol 1: In Silico Target Fishing

Objective: To generate a prioritized list of potential protein targets for this compound.

Methodologies:

-

Ligand Preparation: a. Generate the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw). b. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. c. Generate a 2D fingerprint (e.g., Morgan fingerprint) for similarity searching.

-

Ligand-Based Screening: a. Utilize web-based platforms such as SwissTargetPrediction, SuperPred, or SEA (Similarity Ensemble Approach). b. Submit the SMILES string or 2D structure of the compound. c. The platforms will compare the query molecule to their internal databases of known ligands and their targets. d. Collect the ranked list of predicted targets based on similarity scores.

-

Structure-Based Screening (Reverse Docking): a. Use a reverse docking server like idTarget, PharmMapper, or a locally installed software suite (e.g., AutoDock Vina with a custom script to iterate through a PDB library). b. Submit the prepared 3D structure of the ligand (in .pdbqt or .mol2 format). c. The software will dock the ligand against a pre-compiled library of protein binding sites. d. Collect the ranked list of protein targets based on predicted binding energies (docking scores).

-

Data Integration and Analysis: a. Consolidate the target lists from both ligand-based and structure-based approaches. b. Prioritize targets that appear in both lists (i.e., are predicted by orthogonal methods). c. Perform pathway analysis (e.g., using KEGG or Reactome databases) on the prioritized targets to identify enriched biological pathways. This provides context and may suggest a mechanism of action. d. Filter the list based on "druggability" and relevance to disease, focusing on enzymes (kinases, proteases, metabolic enzymes) and receptors.

Part 3: Experimental Target Identification: From Hypothesis to Evidence

Computational predictions, while powerful for generating hypotheses, must be validated through rigorous experimentation. Chemical proteomics provides a direct and unbiased method to identify the cellular binding partners of a small molecule.[11][12]

Core Strategy: Affinity-Based Protein Profiling

This strategy involves immobilizing the compound of interest on a solid support (e.g., beads) and using it as "bait" to capture interacting proteins from a cell lysate. The captured proteins are then identified using mass spectrometry.[12]

Caption: Chemical Proteomics Workflow for Target ID.

Protocol 2: Affinity Chromatography-Mass Spectrometry (AC-MS)

Objective: To identify direct binding partners of this compound from a complex cellular proteome.

Phase 1: Probe Synthesis and Immobilization

-

Synthesis: Design and synthesize a derivative of the parent compound that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a carboxylic acid or amine). The linker position should be chosen carefully to minimize disruption of potential protein-binding interactions.

-

Immobilization: Covalently couple the linker-modified compound to activated agarose beads (e.g., NHS-activated or AminoLink beads) following the manufacturer's protocol.

-

Control Beads: Prepare control beads by either blocking the reactive groups on the activated beads or by immobilizing a structurally similar but biologically inactive analog.

Phase 2: Protein Lysate Preparation

-

Cell Culture: Grow a relevant human cell line (e.g., a cancer cell line like HCT-116 if anticancer activity is hypothesized) to ~80-90% confluency.

-

Harvesting: Wash cells with ice-cold PBS and scrape them into a conical tube. Pellet the cells by centrifugation.

-

Lysis: Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. The supernatant is the clarified proteome. Determine protein concentration using a BCA assay.

Phase 3: Affinity Pulldown

-

Incubation: Incubate a defined amount of protein lysate (e.g., 1-5 mg) with the compound-immobilized beads and the control beads separately. Perform this incubation with gentle rotation for 2-4 hours at 4°C.

-

Competition Control (Optional but Recommended): In a separate incubation, add a molar excess of the free, unmodified parent compound to the lysate before adding the compound-immobilized beads. Genuine targets will be outcompeted, leading to their reduced presence in the final elution.

-

Washing: Pellet the beads and wash them extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.

Phase 4: Protein Elution, Digestion, and Mass Spectrometry

-

Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heating.

-

Sample Preparation: Perform in-gel or in-solution tryptic digestion of the eluted proteins to generate peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. Compare the protein intensities between the experimental (compound beads) and control samples (control beads, competition control). Proteins significantly enriched in the experimental sample are considered high-confidence candidate targets.

Part 4: Validating the Target and Elucidating Mechanism

Identifying a candidate protein is a critical milestone, but it must be followed by rigorous validation to confirm it is a genuine, functionally relevant target.

Core Strategy: Orthogonal Validation Assays

A combination of in vitro biochemical assays and in cellulo functional assays is required to build a convincing case for a specific target.

-

Direct Target Engagement: Confirm that the compound physically binds to the purified target protein.

-

Functional Modulation: Demonstrate that this binding event alters the protein's function (e.g., inhibits its enzymatic activity).

-

Cellular Phenotype Correlation: Show that the compound's effect on cells is a direct consequence of its interaction with the target.

Protocol 3: Generic Enzyme Inhibition Assay (Example)

Objective: To confirm direct inhibition of a candidate enzyme target and determine the compound's potency (IC₅₀).

Materials:

-

Purified recombinant candidate enzyme.

-

Specific substrate and detection reagents for the enzyme.

-

This compound, dissolved in DMSO.

-

Assay buffer.

-

96-well microplate and plate reader.

Methodology:

-

Compound Dilution: Prepare a serial dilution of the compound in assay buffer, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control (vehicle).

-

Enzyme Reaction: a. In each well of the microplate, add the assay buffer, the compound at its various concentrations, and the purified enzyme. b. Allow the compound and enzyme to pre-incubate for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. c. Initiate the enzymatic reaction by adding the substrate.

-

Detection: After a fixed time, stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a plate reader.

-

Data Analysis: a. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Caption: Logic Flow for Target Validation.

Conclusion and Future Outlook

The journey from a novel chemical entity to a validated therapeutic agent is complex and requires a multi-faceted, evidence-based approach. For this compound, the path begins with leveraging the rich history of its parent scaffold to inform a robust computational target-fishing strategy. By combining ligand- and structure-based predictions, researchers can generate high-quality hypotheses to guide their experimental work. Unbiased techniques like chemical proteomics offer a powerful means to identify direct binding partners in a native cellular context. Finally, rigorous biochemical and cell-based assays are essential to validate these candidates and confirm that they are functionally responsible for the compound's biological effects. This systematic process of discovery, identification, and validation provides the strongest foundation for developing this compound into a potential next-generation therapeutic.

References

- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sapient.bio [sapient.bio]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]

- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proteogenomics Study Identifies Cancer Drug Targets - NCI [cancer.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]

- 12. europeanreview.org [europeanreview.org]

An In-depth Technical Guide to the Presumed Mechanism of Action of 1-Methyl-1H-1,2,4-triazol-5-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of therapeutic agents with a broad spectrum of biological activities.[1] This guide delves into the potential mechanism of action of a specific, yet lesser-studied derivative, 1-Methyl-1H-1,2,4-triazol-5-amine. While direct research on this compound is limited, this document will extrapolate from the known pharmacology of structurally related aminotriazoles to propose putative biological targets and signaling pathways. Furthermore, we will outline a comprehensive, field-proven experimental framework to rigorously investigate and validate its precise mechanism of action. This whitepaper is intended to serve as a foundational resource for researchers embarking on the study of this and similar molecules, providing both theoretical grounding and practical, actionable methodologies.

Introduction: The Prominence of the 1,2,4-Triazole Nucleus

The 1,2,4-triazole ring system is a "privileged scaffold" in drug discovery, a feature attributed to its unique physicochemical properties.[1] Its five-membered aromatic ring, containing three nitrogen atoms, imparts metabolic stability, hydrogen bonding capability, and dipole character, allowing for high-affinity interactions with a diverse range of biological targets.[1] This has led to the development of clinically significant drugs spanning multiple therapeutic areas, including antifungal agents (e.g., Fluconazole), anxiolytics (e.g., Alprazolam), and antiviral medications (e.g., Ribavirin).[1]

The diverse biological activities of 1,2,4-triazole derivatives, which include antimicrobial, anti-inflammatory, analgesic, and antitumoral effects, underscore the versatility of this heterocyclic core.[2] The specific pharmacological profile of any given triazole derivative is dictated by the nature and position of its substituents. This guide focuses on this compound, a compound characterized by a methyl group at the N1 position and an amino group at the C5 position.

Postulated Mechanism of Action: Extrapolation from Structural Analogs

Primary Putative Target: Imidazoleglycerol-Phosphate Dehydratase (IGPD)

3-Amino-1,2,4-triazole is a known competitive inhibitor of imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway in plants and microorganisms.[3] This inhibition forms the basis of its herbicidal activity.[3] Given the structural similarity, it is plausible that this compound could also interact with and inhibit IGPD or a homologous enzyme in susceptible organisms. The addition of a methyl group at the N1 position may alter the binding affinity and specificity for the enzyme's active site.

Hypothesized Signaling Pathway: Inhibition of Histidine Biosynthesis

Caption: Postulated pathway of IGPD inhibition.

Secondary Putative Target: Catalase

3-Amino-1,2,4-triazole is also a well-documented inhibitor of catalase, an enzyme crucial for the decomposition of hydrogen peroxide and the protection of cells from oxidative damage.[4][5] Inhibition of catalase leads to an accumulation of reactive oxygen species (ROS), inducing cellular stress and apoptosis. It is conceivable that this compound shares this property, potentially contributing to antimicrobial or cytotoxic effects.

Hypothesized Signaling Pathway: Induction of Oxidative Stress

Caption: Postulated pathway of catalase inhibition.

A Framework for Experimental Validation

To transition from hypothesis to validated mechanism, a structured and rigorous experimental approach is paramount. The following section outlines a series of self-validating protocols designed to elucidate the precise mechanism of action of this compound.

Target Identification and Validation

The initial phase of investigation should focus on identifying the direct molecular targets of the compound.

3.1.1. In Vitro Enzyme Inhibition Assays

-

Objective: To quantitatively assess the inhibitory potential of this compound against candidate enzymes.

-

Protocol:

-

Enzyme Procurement: Obtain purified recombinant imidazoleglycerol-phosphate dehydratase and catalase.

-

Assay Setup: Prepare a series of dilutions of this compound.

-

Reaction Initiation: In a 96-well plate, combine the enzyme, its specific substrate, and the test compound at various concentrations.

-

Data Acquisition: Monitor the reaction kinetics using a spectrophotometer or fluorometer, measuring the rate of substrate conversion or product formation.

-

Data Analysis: Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each enzyme.

-

| Parameter | Imidazoleglycerol-Phosphate Dehydratase | Catalase |

| Substrate | Imidazoleglycerol phosphate | Hydrogen peroxide |

| Detection Method | Spectrophotometric (e.g., monitoring NAD+ reduction) | Spectrophotometric (monitoring H2O2 disappearance at 240 nm) |

| Positive Control | 3-Amino-1,2,4-triazole | 3-Amino-1,2,4-triazole |

| Negative Control | Vehicle (e.g., DMSO) | Vehicle (e.g., DMSO) |

3.1.2. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement within a cellular context.

-

Protocol:

-

Cell Treatment: Incubate target cells with this compound or vehicle.

-

Thermal Challenge: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge to pellet aggregated proteins.

-

Target Detection: Analyze the soluble fraction by Western blot using antibodies specific to the putative target proteins (IGPD, Catalase).

-

Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

-

Experimental Workflow: Target Validation

Caption: Workflow for target identification and validation.

Cellular and Phenotypic Assays

Following target validation, the next logical step is to assess the compound's effects at the cellular and organismal level.

3.2.1. Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Protocol:

-

Microorganism Culture: Grow the test organism (e.g., E. coli, S. cerevisiae) to a specific density.

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate.

-

Inoculation: Add the microbial culture to each well.

-

Incubation: Incubate the plate under appropriate growth conditions.

-

MIC Reading: Determine the MIC as the lowest concentration with no visible growth.

-

3.2.2. Cellular Viability and Cytotoxicity Assays

-

Objective: To assess the effect of the compound on the viability of mammalian cell lines.

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of this compound.

-

Viability Assessment: After a set incubation period (e.g., 24, 48, 72 hours), measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo).

-

Data Analysis: Calculate the EC50 value (the concentration that reduces cell viability by 50%).

-

| Assay | Principle | Endpoint |

| MTT | Mitochondrial reductase activity | Colorimetric |

| CellTiter-Glo | ATP content | Luminescent |

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, this guide provides a robust, scientifically-grounded framework for its investigation. By leveraging our understanding of structurally similar aminotriazoles, we have identified imidazoleglycerol-phosphate dehydratase and catalase as high-probability primary targets. The proposed experimental workflows offer a clear and logical path to validate these hypotheses and to characterize the compound's cellular and phenotypic effects.

Future research should focus on executing these protocols to generate empirical data. A comprehensive structure-activity relationship (SAR) study, synthesizing and testing a library of related analogs, would further refine our understanding of the pharmacophore and guide the development of more potent and selective derivatives. Ultimately, a thorough investigation into the mechanism of action of this compound will not only contribute to the fundamental understanding of this molecule but also has the potential to unlock new therapeutic opportunities.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 4. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Inhibition of catalase by aminotriazole in vivo results in reduction of glucose-6-phosphate dehydrogenase activity in Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Amino-1,2,4-Triazoles

Abstract

The 1,2,4-triazole nucleus, a five-membered heterocyclic motif containing three nitrogen atoms, represents a cornerstone in medicinal and agricultural chemistry.[1][2][3] Among its derivatives, the amino-substituted variants have garnered significant attention due to their versatile reactivity and broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of amino-1,2,4-triazoles. We will delve into the foundational synthetic methodologies, offering detailed, field-proven protocols, and illuminate the causal relationships behind experimental choices. Furthermore, this guide will trace the trajectory of their applications, from early use as herbicides to their current prominence as key pharmacophores in a multitude of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal chemical scaffold.

Genesis: The Dawn of Amino-1,2,4-Triazoles

The history of amino-1,2,4-triazoles is intrinsically linked to the broader exploration of nitrogen-rich heterocyclic compounds. While the parent 1,2,4-triazole was first described in the late 19th century, it was the discovery of the biological activity of its amino derivatives in the mid-20th century that catalyzed intensive research into this chemical class.

One of the earliest and most notable members of this family to gain widespread attention was 3-amino-1,2,4-triazole, commonly known as amitrole.[4][5] Its introduction as a non-selective herbicide marked a significant milestone, demonstrating the profound impact that a simple heterocyclic compound could have on agricultural practices.[4][5] The mode of action of amitrole was later elucidated as an inhibitor of histidine biosynthesis, a pathway essential for plant growth.[6][7] This discovery not only provided a mechanistic understanding of its herbicidal properties but also highlighted the potential of amino-1,2,4-triazoles to interact with biological systems with a high degree of specificity.

The infamous "Great Cranberry Scandal of 1959," where traces of amitrole were found in a portion of the cranberry crop, brought this compound into the public spotlight and underscored the importance of understanding the toxicology and environmental fate of agrochemicals.[5][8] This event, in part, contributed to a paradigm shift in pesticide regulation and public environmental consciousness, championed by figures like Rachel Carson.[8]

Beyond its agricultural applications, the unique structural features of the amino-1,2,4-triazole scaffold, including its ability to act as a bioisostere for amide bonds, spurred interest in its medicinal potential.[9] This early recognition laid the groundwork for the development of a vast array of derivatives with diverse therapeutic applications.

The Synthetic Cornerstone: Methodologies for Amino-1,2,4-Triazole Construction

The synthetic accessibility of the amino-1,2,4-triazole core has been a driving force behind its widespread investigation. Numerous methods have been developed and refined over the years, ranging from classical condensation reactions to modern, more efficient protocols. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Classical Approach: Cyclization of Aminoguanidine Derivatives

A foundational and widely employed method for the synthesis of 3-amino-1,2,4-triazoles involves the cyclization of aminoguanidine derivatives with various electrophiles. This approach offers a straightforward and versatile entry point to a wide range of substituted analogs.

This protocol outlines the preparation of the parent 3-amino-1,2,4-triazole, a key building block for more complex derivatives.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine one molar equivalent of aminoguanidine bicarbonate and an excess of formic acid.

-

Heating and Cyclization: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum to yield 3-amino-1,2,4-triazole. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or water.

Causality Behind Experimental Choices:

-

Excess Formic Acid: The use of excess formic acid serves as both a reactant and a solvent, driving the reaction to completion.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to form the stable triazole ring.

Modern Synthetic Innovations

While classical methods remain valuable, contemporary organic synthesis has introduced more efficient and versatile approaches to construct the amino-1,2,4-triazole scaffold. These methods often offer milder reaction conditions, improved yields, and greater functional group tolerance.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. This protocol details a green and efficient synthesis of 5-substituted 3-amino-1,2,4-triazoles directly from carboxylic acids and aminoguanidine bicarbonate.[9]

Experimental Protocol:

-

Reagent Preparation: In a sealed microwave reaction vial, combine the desired carboxylic acid (1.0 mmol), aminoguanidine bicarbonate (1.2 mmol), and an acid catalyst (e.g., a catalytic amount of sulfuric acid).[9] For volatile carboxylic acids, the use of a solvent such as isopropanol is recommended.[9]

-

Microwave Irradiation: Place the sealed vial in a microwave reactor and irradiate at a specific temperature (e.g., 150 °C) for a predetermined time (e.g., 10-30 minutes). The optimal conditions may vary depending on the specific substrates.

-

Work-up and Purification: After cooling, the crude product can be purified by recrystallization or column chromatography to afford the desired 5-substituted 3-amino-1,2,4-triazole.[9]

Self-Validating System:

-

The progress of the reaction can be monitored by analyzing small aliquots at different time points using TLC or LC-MS.

-

The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Microwave-Assisted Synthesis Workflow:

Caption: Workflow for microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles.

A Scaffold of Diverse Functionality: Applications in Drug Discovery and Beyond

The true value of the amino-1,2,4-triazole core lies in its remarkable versatility as a pharmacophore. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide range of biologically active molecules.[1][2][3][10][11]

Antifungal Agents

A significant number of clinically important antifungal drugs feature the 1,2,4-triazole moiety.[10][12] These agents, such as fluconazole and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11] The amino group in amino-1,2,4-triazole derivatives can be further functionalized to modulate the pharmacokinetic and pharmacodynamic properties of these antifungal agents.[13]

Anticancer Therapeutics

The amino-1,2,4-triazole scaffold has also emerged as a promising platform for the development of novel anticancer agents.[10][14] Derivatives have been shown to exhibit a range of anticancer activities, including the inhibition of cell proliferation and anti-angiogenic effects.[14] The ability to readily introduce diverse substituents onto the triazole ring allows for the fine-tuning of their biological activity against various cancer cell lines.[14][15]

Table 1: Representative Pharmacological Activities of Amino-1,2,4-Triazole Derivatives

| Activity | Example Compound/Class | Mechanism of Action (if known) | Reference(s) |

| Antifungal | Fluconazole, Itraconazole | Inhibition of lanosterol 14α-demethylase | [10][11] |

| Anticancer | 5-Aryl-3-phenylamino-1,2,4-triazoles | Inhibition of cell proliferation, anti-angiogenesis | [14] |

| Antiviral | Ribavirin (a triazole carboxamide) | Inhibition of viral RNA synthesis | [10] |

| Anticonvulsant | Various substituted 1,2,4-triazoles | Modulation of ion channels or neurotransmitter systems | [10] |

| Herbicide | Amitrole (3-Amino-1,2,4-triazole) | Inhibition of histidine biosynthesis | [5][6] |

Other Therapeutic Areas

The therapeutic potential of amino-1,2,4-triazoles extends beyond antifungal and anticancer applications. The core structure is present in drugs with antiviral, anticonvulsant, anti-inflammatory, and analgesic properties.[10][11] This remarkable diversity underscores the privileged nature of the amino-1,2,4-triazole scaffold in medicinal chemistry.

Diagram of the 1,2,4-Triazole Pharmacophore in Drug Design:

Caption: The central role of the amino-1,2,4-triazole core in drug design.

Future Perspectives and Conclusion

The journey of amino-1,2,4-triazoles, from a controversial herbicide to a privileged scaffold in modern drug discovery, is a testament to the enduring power of heterocyclic chemistry. The continuous development of novel synthetic methodologies, including combinatorial and flow chemistry approaches, will undoubtedly expand the accessible chemical space of amino-1,2,4-triazole derivatives.[16][17]

Future research will likely focus on several key areas:

-

Targeted Drug Design: Leveraging computational tools and a deeper understanding of disease biology to design highly selective and potent amino-1,2,4-triazole-based inhibitors for specific therapeutic targets.

-

Novel Applications: Exploring the potential of these compounds in emerging fields such as materials science and as probes for chemical biology.[9]

-

Green Synthesis: Further development of environmentally benign and sustainable synthetic routes to minimize the environmental impact of their production.

References

- 1. rjptonline.org [rjptonline.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles [ouci.dntb.gov.ua]

- 4. Amitrole [sitem.herts.ac.uk]

- 5. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 6. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): Inhibition of an enzyme of histidine biosynthesis [ouci.dntb.gov.ua]

- 8. Rachel Carson - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical characteristics of 1-Methyl-1h-1,2,4-triazol-5-amine

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Methyl-1H-1,2,4-triazol-5-amine

Introduction

This compound (CAS No. 15795-39-8) is a heterocyclic compound featuring a five-membered triazole ring substituted with a methyl group and an amine group.[1] The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmacologically active compounds, including notable antifungal agents.[2][3] The unique arrangement of nitrogen atoms in the triazole ring imparts specific electronic properties, making it an effective hydrogen bond donor and acceptor, and a stable aromatic system. Understanding the fundamental physicochemical characteristics of this molecule is paramount for researchers engaged in drug discovery, synthesis of novel materials, and agrochemical development, as these properties govern its reactivity, solubility, bioavailability, and analytical behavior.

This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, synthesis, and analytical methodologies pertinent to this compound. The content herein is synthesized from established chemical data and presented with the practical insights of an application scientist to empower researchers in their experimental design and data interpretation.

Section 1: Core Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its fundamental physicochemical parameters. These values are critical for predicting the compound's behavior in various environments, from reaction vessels to biological systems. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 15795-39-8 | [1] |

| Molecular Formula | C₃H₆N₄ | [1] |

| Molar Mass | 98.11 g/mol | [1] |

| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [1] |

| Boiling Point (Predicted) | 281.9 ± 23.0 °C at 760 mmHg | [1][4] |

| Flash Point (Predicted) | 124.3 °C | [4] |

| pKa (Predicted) | 4.17 ± 0.50 | [1][4] |

| LogP (Predicted) | -0.02150 | [4] |

| Vapor Pressure (Predicted) | 0.00347 mmHg at 25°C | [4] |

| Refractive Index (Predicted) | 1.677 | [4] |

The predicted pKa of 4.17 suggests that the compound is a weak base.[1][4] The parent 1,2,4-triazole is amphoteric, with a pKa of 2.45 for the protonated form and 10.26 for the neutral molecule.[5] The electron-donating amine group is expected to increase the basicity of the ring nitrogens. The negative LogP value indicates that the compound is hydrophilic, suggesting good solubility in polar solvents.[4]

Section 2: Spectroscopic and Analytical Profile

Spectroscopic analysis is indispensable for structural elucidation and purity assessment. The following sections detail the expected spectral characteristics and a robust analytical protocol for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple and diagnostic.

-

Methyl Protons (N-CH₃) : A singlet integrating to 3H, expected in the range of 3.5-4.0 ppm. The direct attachment to a ring nitrogen atom results in a downfield shift.

-

Triazole Ring Proton (C-H) : A singlet integrating to 1H, typically observed in the aromatic region, likely around 7.5-8.0 ppm.

-

Amine Protons (NH₂) : A broad singlet integrating to 2H. Its chemical shift is highly variable (typically 2-5 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange. This signal will disappear upon the addition of D₂O, a key validation step.[6]

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will provide insight into the electronic environment of each carbon atom.

-

Methyl Carbon (N-CH₃) : Expected to appear upfield, around 30-40 ppm.

-

Triazole Ring Carbons : Two distinct signals are expected. The carbon bearing the amine group (C5) will be shifted significantly downfield due to the influence of the adjacent nitrogens and the amine group, likely in the 150-160 ppm range. The other ring carbon (C3) would appear at a slightly more upfield position, around 140-150 ppm.

-

References

Introduction: The Significance of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 1-Methyl-1H-1,2,4-triazol-5-amine (CAS: 15795-39-8)

This compound, identified by the CAS number 15795-39-8, is a heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and materials science.[1][2] Its core structure is built upon the 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms. This scaffold is a "privileged structure" in drug discovery, renowned for its ability to engage with a wide array of biological targets through various non-covalent interactions like hydrogen bonding and π-π stacking.[3][4]

The 1,2,4-triazole moiety is a cornerstone in numerous clinically approved drugs, demonstrating a vast spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[4][5][6] Consequently, this compound serves as a crucial synthon—a fundamental building block—for the synthesis of novel, complex molecules with tailored biological functions. This guide provides an in-depth technical overview of its chemical properties, synthesis, characterization, applications, and safety protocols, designed for researchers and drug development professionals.

PART 1: Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key characteristics of this compound are summarized below.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 15795-39-8 | [1][7] |

| Molecular Formula | C₃H₆N₄ | [1][7] |

| Molar Mass | 98.11 g/mol | [1][7] |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [7] |

| Boiling Point | 281.9 ± 23.0 °C (Predicted) | [7] |

| pKa | 4.17 ± 0.50 (Predicted) | [7] |

| LogP | -0.02150 | [8] |

| Storage | Room temperature, inert atmosphere, keep in dark place | [8] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity verification of this compound.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the methyl protons (N-CH₃), amine protons (NH₂), and the triazole ring proton (C-H) are expected. The spectrum for a related compound, methyl 5‐amino‐1‐methyl‐1H‐[7][9]triazole‐3‐carboxylate hydrochloride, showed a methyl peak (CH₃-N) at 3.70 ppm and an amine proton signal at 7.26 ppm in DMSO-d₆.[9] |

| ¹³C NMR | Resonances for the methyl carbon, and the two distinct carbons of the triazole ring are anticipated. For a similar structure, the triazole ring carbons (C³ and C⁵) appeared at 147.49 and 151.16 ppm.[9] |

| IR Spectroscopy | Characteristic absorption bands would include N-H stretching from the amine group (typically 3300-3500 cm⁻¹), C-H stretching, and C=N/N=N stretching vibrations from the triazole ring (around 1500-1680 cm⁻¹).[9][10] |

| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight (98.11 g/mol ). |

| HPLC | High-Performance Liquid Chromatography is a standard method to assess purity. A method for a related compound used a SinoChrom ODS-BP column with a methanol-water mobile phase and UV detection.[11] |

PART 2: Synthesis and Analytical Workflow

The synthesis of this compound is a critical process for its availability in research. A common and efficient route involves the reduction of a nitro-substituted precursor.

Synthetic Pathway: Reduction of 1-Methyl-5-nitro-1H-1,2,4-triazole

A well-documented method for synthesizing 5-amino-1,2,4-triazoles is the catalytic hydrogenation of their 5-nitro counterparts. This reaction is highly efficient and proceeds under mild conditions.[8]

Detailed Experimental Protocol

Causality: The choice of 10% Palladium on Carbon (Pd/C) as a catalyst is based on its high efficacy and selectivity in reducing aromatic nitro groups to amines without affecting the heterocyclic ring structure. Ethanol is selected as the solvent due to its ability to dissolve the starting material and its inertness under hydrogenation conditions. The reaction is run at room temperature (20°C) for safety and to minimize side reactions.

-

Preparation : In a suitable hydrogenation vessel, dissolve 1-methyl-5-nitro-1H-1,2,4-triazole in ethanol.

-

Catalyst Addition : Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.

-

Hydrogenation : Seal the vessel and purge it with hydrogen gas (H₂). Pressurize the vessel with H₂ (typically 1-4 atm) and stir the mixture vigorously at 20°C.

-

Monitoring : Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed (approximately 3.5 hours).[8]

-

Work-up : Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Purification : Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional ethanol.

-

Isolation : Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

Analytical Validation Workflow

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures a self-validating system.

PART 3: Role in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for creating novel molecules with therapeutic potential.

A Privileged Scaffold in Bioactive Molecules

The 1,2,4-triazole ring is a bioisostere for amide and ester groups, meaning it can replace these groups in a drug molecule without significantly altering its shape, while potentially improving metabolic stability, solubility, and target binding affinity.[3][5] The presence of multiple nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes and receptors.[3]

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities:

-

Antifungal Agents : Triazole-based drugs like fluconazole inhibit cytochrome P450 enzymes essential for fungal cell membrane synthesis.[3][5]

-

Anticancer Agents : Certain derivatives can induce apoptosis (programmed cell death) in cancer cells by modulating proteins like p53 and caspase-3.[3]

-

Antiviral and Antibacterial Agents : The scaffold is present in various compounds with activity against viruses and bacteria.[5][6]

Application as a Synthetic Intermediate

This compound provides a reactive amine group and a stable heterocyclic core, making it an ideal starting point for chemical elaboration. For example, it has been used in the synthesis of specialized peptide derivatives, demonstrating its utility in constructing larger, more complex bioactive molecules.[9]

PART 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. While a specific safety data sheet (SDS) for this exact CAS number was not extensively detailed in the search results, general precautions for aminotriazoles and related chemicals should be followed.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.[12][13]

-

Handling : Avoid breathing dust. Do not ingest. Handle in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[12][13]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place and under an inert atmosphere to prevent degradation.[8] Incompatible materials include strong oxidizing agents and strong acids.[12]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12][13]

Conclusion

This compound (CAS 15795-39-8) is more than just a chemical compound; it is a key enabler in the field of drug discovery and development. Its robust physicochemical properties, well-defined synthetic pathways, and the versatile reactivity of its 1,2,4-triazole core make it an invaluable tool for medicinal chemists. By leveraging this building block, researchers can continue to explore new chemical space and design the next generation of therapeutic agents to address unmet medical needs.

References

- 1. CAS 15795-39-8 | this compound - Synblock [synblock.com]

- 2. nexconn.com [nexconn.com]

- 3. 1-Methyl-1,2,4-triazole|High-Purity|For Research [benchchem.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. chembk.com [chembk.com]

- 8. 1-METHYL-1H-1,2,4-TRIAZOLE-5-AMINE|lookchem [lookchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. enamine.enamine.net [enamine.enamine.net]

Methodological & Application

Synthesis of 1,2,4-Triazol-5-one Derivatives: A Detailed Guide to Experimental Protocols

<

Introduction: The Versatility of the 1,2,4-Triazol-5-one Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1] The 1,2,4-triazol-5-one core, in particular, serves as a versatile heterocyclic building block for the synthesis of diverse bioactive molecules.[1] The synthetic flexibility of this scaffold allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles.[1] This guide provides detailed experimental protocols for the synthesis of 1,2,4-triazol-5-one derivatives, offering insights into the underlying chemical principles and practical considerations for researchers in drug discovery and development.

Core Synthetic Strategies: Pathways to the 1,2,4-Triazol-5-one Ring

The construction of the 1,2,4-triazol-5-one ring system is predominantly achieved through cyclization reactions. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability. This section outlines some of the most robust and widely employed methods.

Protocol 1: Cyclization of Semicarbazide Derivatives

A foundational and straightforward approach to unsubstituted and substituted 1,2,4-triazol-5-ones involves the cyclization of semicarbazides or their derivatives with a one-carbon synthon, such as formic acid.[3] This method is valued for its simplicity and the ready availability of the starting materials.

Causality Behind Experimental Choices:

-

Semicarbazide as the Backbone: Semicarbazide provides the essential N-N-C(=O)-N backbone required for the formation of the triazolone ring.

-

Formic Acid as the Carbon Source and Cyclizing Agent: Formic acid serves a dual purpose. It first acylates the terminal nitrogen of the semicarbazide to form a formylsemicarbazide intermediate. Upon further heating, it acts as a dehydrating agent, facilitating the intramolecular cyclization to yield the 1,2,4-triazol-5-one ring.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for both the initial acylation and the subsequent cyclization-dehydration step.

Experimental Workflow Diagram:

References

Application Notes and Protocols: The Strategic Deployment of 1-Methyl-1H-1,2,4-triazol-5-amine in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of successful drug candidates, earning them the designation of "privileged scaffolds." The 1,2,4-triazole ring system is a quintessential example of such a scaffold, prized for its metabolic stability, unique electronic properties, and its capacity to engage in a variety of non-covalent interactions with biological targets.[1] This application note focuses on a particularly valuable derivative, 1-Methyl-1H-1,2,4-triazol-5-amine , a versatile building block that offers medicinal chemists a reliable anchor for constructing highly potent and selective therapeutic agents. Its inherent features—a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the triazole nitrogens), and a site for methylation that can fine-tune solubility and metabolic stability—make it an exemplary starting point for library synthesis and lead optimization. This guide will provide an in-depth exploration of its application, with a particular focus on the development of kinase inhibitors, exemplified by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical node in cancer angiogenesis.

Core Application: A Cornerstone in the Design of Kinase Inhibitors

The this compound moiety has proven to be a highly effective component in the design of small molecule kinase inhibitors. Kinases, which regulate a vast array of cellular processes, are a major class of drug targets, particularly in oncology.[2] The triazole ring can act as a bioisostere for an amide or ester, while the 5-amino group provides a crucial interaction point, often with the hinge region of the kinase ATP-binding pocket.

Case Study: Targeting VEGFR-2 in Anti-Angiogenic Therapy

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are central players in angiogenesis—the formation of new blood vessels.[3] In many cancers, tumors hijack this process to ensure a steady supply of oxygen and nutrients for their growth and metastasis.[2] Consequently, inhibiting the VEGFR-2 signaling cascade is a clinically validated strategy for cancer therapy.

The this compound scaffold can be elaborated with various substituents to create potent VEGFR-2 inhibitors. These compounds typically function as Type I or Type II inhibitors, competing with ATP for binding to the kinase domain. The strategic placement of the methyl group on the triazole ring can enhance binding affinity and improve pharmacokinetic properties.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of intervention for triazole-based inhibitors.

Caption: VEGFR-2 Signaling and Inhibition.

The following table summarizes the in vitro activity of a selection of 1,2,4-triazole derivatives as VEGFR-2 inhibitors, demonstrating the impact of structural modifications on potency.

| Compound ID | R1 Group (Substitution on Triazole Core) | VEGFR-2 IC50 (nM)[4][5] | PANC-1 Cell Line IC50 (µM)[4] | HepG2 Cell Line IC50 (µM)[4] |

| 11d | 5-fluoro-2-oxoindolin-3-ylidene | 16.3 | 0.98 | 0.73 |

| 11e | 5-fluoro-1-methyl-2-oxoindolin-3-ylidene | 34.2 | 0.79 | 0.91 |

| 11g | 5-chloro-2-oxoindolin-3-ylidene | 38.6 | 0.77 | 0.71 |

| 11k | 5-bromo-2-oxoindolin-3-ylidene | 119.6 | 1.12 | 1.04 |

| 14c | 5-chloro-1-methyl-2-oxoindolin-3-ylidene | 55.4 | 0.20 | 0.58 |

| Sorafenib | (Reference Drug) | 29.7 | - | - |

Experimental Protocols

The following protocols provide a framework for the synthesis of the core scaffold and its subsequent evaluation in a relevant biological assay.

Protocol 1: Synthesis of this compound

This protocol is a two-step synthesis adapted from established methods for analogous compounds, proceeding via a cyanoguanidine intermediate.

Step 1: Synthesis of N-cyano-N'-methylguanidine

-

Reagents and Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reaction Mixture: To the flask, add dicyandiamide (1 mole equivalent) and a 40% aqueous solution of methylamine (1.2 mole equivalents).

-

Heating: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often crystallizes upon cooling. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield N-cyano-N'-methylguanidine.

Step 2: Cyclization to this compound

-

Reagents and Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-cyano-N'-methylguanidine (1 mole equivalent) in formic acid (5-10 volume equivalents).

-

Reaction: Heat the mixture to reflux (approximately 100-110°C) for 2-4 hours. The cyclization reaction is generally efficient under these conditions.

-

Neutralization and Extraction: Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a common method to evaluate the inhibitory activity of synthesized compounds against the VEGFR-2 kinase.

-

Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well microplates, kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in kinase buffer to obtain a range of concentrations for IC50 determination.

-

Assay Procedure:

-

Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 10 µL of the VEGFR-2 enzyme and substrate mixture to each well.

-

Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the reaction mixture for 60 minutes at 30°C.

-

Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

The general workflow for the discovery and development of kinase inhibitors based on the this compound scaffold is depicted below.

Caption: Drug Discovery Workflow.

Conclusion and Future Outlook

This compound stands out as a building block of significant strategic importance in medicinal chemistry. Its utility in constructing potent kinase inhibitors, particularly against well-validated oncology targets like VEGFR-2, underscores its value. The synthetic accessibility and the tunable nature of this scaffold ensure its continued relevance in the quest for novel therapeutics. Future applications will likely see this and related triazole cores integrated into more complex molecular architectures, including proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, further expanding the therapeutic reach of this remarkable privileged scaffold.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: 1-Methyl-1H-1,2,4-triazol-5-amine in Modern Organic Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active molecules. Among the myriad of heterocyclic scaffolds, the 1,2,4-triazole nucleus stands out as a privileged structure, integral to a wide array of pharmaceuticals and agrochemicals.[1][2] This guide focuses on a particularly valuable derivative, 1-Methyl-1H-1,2,4-triazol-5-amine , and its application as a versatile synthon in the development of novel chemical entities.

This document provides an in-depth exploration of the physicochemical properties, key synthetic transformations, and detailed experimental protocols involving this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this building block in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral characteristics of a starting material is fundamental to its effective use in synthesis. This compound is a stable, crystalline solid at room temperature. A summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 15795-39-8 | |

| Molecular Formula | C₃H₆N₄ | |

| Molecular Weight | 98.11 g/mol | |

| Boiling Point | 281.9 °C (Predicted) | [3] |

| Density | 1.44 g/cm³ (Predicted) | [3] |

| LogP | -0.02150 (Predicted) | [3] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shift (δ) / Characteristic Peaks | Rationale / Comparison to Analogs |